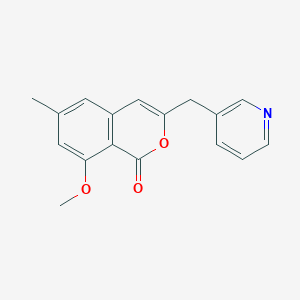

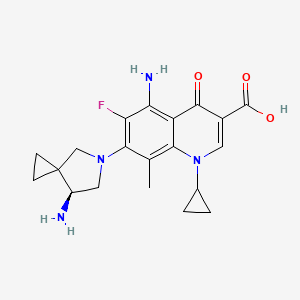

Olamufloxacina

Descripción general

Descripción

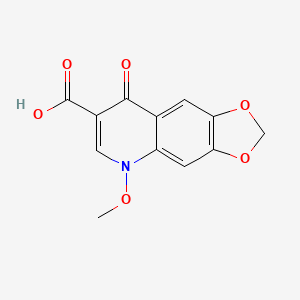

Olamufloxacina, también conocida como HSR-903, es un agente antibacteriano sintético de la familia de las fluoroquinolonas. Se caracteriza por su baja toxicidad y su amplio espectro de actividad contra bacterias tanto Gram-positivas como Gram-negativas. This compound destaca por su eficacia contra bacterias resistentes a quinolonas, convirtiéndola en una valiosa adición al arsenal de agentes antimicrobianos .

Aplicaciones Científicas De Investigación

Olamufloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of fluoroquinolone chemistry and reaction mechanisms.

Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

Medicine: Explored for its potential in treating infections caused by quinolone-resistant bacteria, including urinary tract infections and systemic infections.

Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms .

Mecanismo De Acción

Olamufloxacina ejerce sus efectos antibacterianos inhibiendo la actividad de la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son esenciales para el superenrollamiento y la replicación del ADN bacteriano. Al inhibir estas enzimas, this compound previene la replicación y transcripción del ADN bacteriano, lo que lleva a la muerte celular bacteriana. Este mecanismo es similar al de otras fluoroquinolonas pero con una actividad mejorada contra las cepas resistentes .

Compuestos similares:

- Ciprofloxacina

- Sparfloxacina

- Levofloxacina

Comparación: this compound es única en su actividad mejorada contra bacterias resistentes a quinolonas en comparación con otras fluoroquinolonas. Si bien la ciprofloxacina, la sparfloxacina y la levofloxacina son eficaces contra un amplio espectro de bacterias, la baja toxicidad de this compound y su eficacia contra cepas resistentes la convierten en una valiosa alternativa en entornos clínicos .

Análisis Bioquímico

Biochemical Properties

Olamufloxacin interacts with bacterial enzymes, particularly DNA gyrase found in Escherichia coli . It inhibits the supercoiling activity of this enzyme, which is crucial for bacterial DNA replication . It is much less active against human topoisomerase II .

Cellular Effects

Olamufloxacin has been found to be active against both Gram-positive and Gram-negative bacteria in systemic infections in mice . It also showed efficacy in experimental urinary tract infections in mice caused by Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of Olamufloxacin involves the inhibition of DNA gyrase, an enzyme that introduces negative supercoils to DNA. This inhibition disrupts DNA replication, leading to bacterial cell death .

Dosage Effects in Animal Models

In animal models, Olamufloxacin has shown activity against systemic infection in mice inoculated with both Gram-positive and -negative bacteria

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La olamufloxacina se sintetiza a través de un proceso de múltiples etapas que involucra los siguientes pasos clave:

Formación del núcleo de quinolina: La síntesis comienza con la construcción del núcleo de quinolina, que implica la ciclización de precursores apropiados.

Introducción de grupos funcionales: Se introducen varios grupos funcionales, incluyendo los grupos amino y flúor, a través de reacciones selectivas.

Formación del anillo espirocíclico: El anillo espirocíclico se forma a través de una reacción de espirociclización, que es un paso crítico en la síntesis de this compound.

Métodos de producción industrial: La producción industrial de this compound implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye controlar la temperatura, presión y pH de la mezcla de reacción. El producto final se purifica mediante cristalización y otras técnicas de separación para obtener this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: Olamufloxacina experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación de this compound.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo en el estudio de la química de las fluoroquinolonas y los mecanismos de reacción.

Biología: Se investiga por sus efectos sobre la ADN girasa bacteriana y la topoisomerasa IV, enzimas críticas para la replicación del ADN bacteriano.

Medicina: Se explora su potencial en el tratamiento de infecciones causadas por bacterias resistentes a quinolonas, incluyendo infecciones del tracto urinario e infecciones sistémicas.

Industria: Se utiliza en el desarrollo de nuevos agentes antimicrobianos y en el estudio de los mecanismos de resistencia a los medicamentos .

Comparación Con Compuestos Similares

- Ciprofloxacin

- Sparfloxacin

- Levofloxacin

Comparison: Olamufloxacin is unique in its enhanced activity against quinolone-resistant bacteria compared to other fluoroquinolones. While ciprofloxacin, sparfloxacin, and levofloxacin are effective against a broad spectrum of bacteria, olamufloxacin’s low toxicity and efficacy against resistant strains make it a valuable alternative in clinical settings .

Propiedades

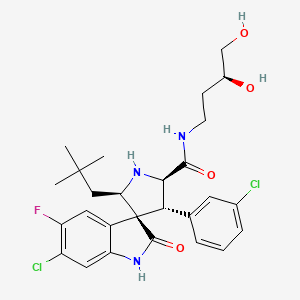

IUPAC Name |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEILBPMISZFZQK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167887-97-0 | |

| Record name | Olamufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAMUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

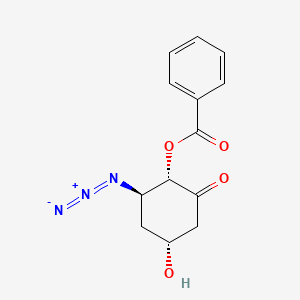

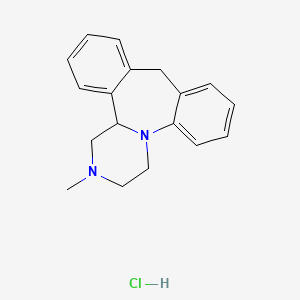

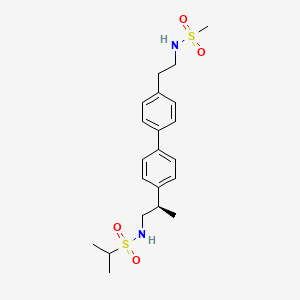

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.